Product packaging for 3-Fluoro-1H-pyrazolo[3,4-b]pyridine(Cat. No.:CAS No. 117007-50-8)

3-Fluoro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B055327
CAS No.: 117007-50-8
M. Wt: 137.11 g/mol
InChI Key: FBZIUTQKZSMFGD-UHFFFAOYSA-N
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Description

3-Fluoro-1H-pyrazolo[3,4-b]pyridine is a privileged heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery. This fluorinated pyrazolopyridine derivative serves as a key building block for the synthesis of novel kinase inhibitors. The core structure mimics purine bases, allowing it to compete with ATP for binding in the catalytic pockets of various kinases. The strategic fluorine substitution at the 3-position enhances the molecule's electronic properties, metabolic stability, and membrane permeability, while also providing a handle for further functionalization via cross-coupling reactions. Its primary research value lies in the development of targeted therapeutics for oncology, inflammatory diseases, and central nervous system (CNS) disorders. Researchers utilize this compound to explore structure-activity relationships (SAR), optimize potency and selectivity, and develop potential clinical candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4FN3 B055327 3-Fluoro-1H-pyrazolo[3,4-b]pyridine CAS No. 117007-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZIUTQKZSMFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Fluoro 1h Pyrazolo 3,4 B Pyridine and Fluorinated Derivatives

Strategic Approaches to Constructing the Pyrazolo[3,4-b]pyridine Ring Systemnih.govresearchgate.netmdpi.com

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be broadly categorized into two main retrosynthetic strategies: the formation of the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) and the annulation of a pyrazole ring onto a pre-existing pyridine. mdpi.comnih.gov

Formation of the Pyridine Ring onto Pre-existing Pyrazole Scaffoldsresearchgate.netmdpi.com

A predominant method for constructing the pyrazolo[3,4-b]pyridine system involves the cyclization of a pyridine ring onto a pyrazole precursor. nih.gov This approach typically utilizes 5-aminopyrazole derivatives as key starting materials. nih.govmdpi.com These pyrazoles act as 1,3-dinucleophiles, reacting with various 1,3-bielectrophiles to form the fused pyridine ring. nih.gov

Common 1,3-bielectrophiles employed in this strategy include:

1,3-Dicarbonyl Compounds: The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a widely used method. nih.gov If the dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed, with the product distribution depending on the relative electrophilicity of the two carbonyl groups. mdpi.comnih.gov

α,β-Unsaturated Ketones: These Michael acceptors react with 5-aminopyrazoles, where the initial step is believed to be a Michael addition. mdpi.com For instance, novel pyrazolo[3,4-b]pyridines have been synthesized through the cyclization of 5-amino-1-phenylpyrazole (B52862) with unsaturated ketones in the presence of a ZrCl₄ catalyst. mdpi.com

Alkynyl Aldehydes: A cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, activated by various catalysts, provides a route to diverse pyrazolo[3,4-b]pyridine frameworks. nih.gov

In-situ Generated Biselectrophiles: To circumvent regioselectivity issues associated with unsymmetrical 1,3-dicarbonyls, a three-component reaction involving an aldehyde, a carbonyl compound with an α-hydrogen, and a 5-aminopyrazole can be employed to generate the 1,3-CCC-biselectrophile in situ. nih.gov

A recent development involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles through a sequential ring-opening/closing cascade under mild conditions. rsc.org

Formation of the Pyrazole Ring onto Pre-existing Pyridine Scaffoldsresearchgate.netgoogle.com

An alternative strategy involves the annulation of a pyrazole ring onto a pyridine core. nih.govnih.gov This often requires a pyridine derivative with a leaving group, such as a halogen, at the 2-position and a suitable functional group at the 3-position to facilitate cyclization with hydrazine (B178648) or its derivatives. nih.govnih.gov For example, 3-acylpyridine N-oxide tosylhydrazones can undergo cyclization to form pyrazolo[3,4-b]pyridines under mild, room temperature conditions, which notably avoids the need for a pre-installed leaving group on the pyridine ring. nih.gov Another approach involves a modified Japp–Klingemann reaction on 2-chloro-3-nitropyridines. nih.gov

A specific process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine involves the cyclization of a suitably substituted pyridine intermediate with hydrazine hydrate. google.com

Direct Fluorination Strategies for the Pyrazolo[3,4-b]pyridine Corersc.orgnih.gov

Direct fluorination of the pre-formed pyrazolo[3,4-b]pyridine nucleus offers a direct route to fluorinated derivatives.

Electrophilic Fluorination Methodologies (e.g., using Selectfluor)nih.gov

Electrophilic fluorinating agents are commonly used for the direct introduction of fluorine onto heterocyclic rings. Selectfluor® (F-TEDA-BF₄) is a widely used, commercially available reagent known for its effectiveness and milder, safer handling properties compared to other fluorinating agents. ref.ac.ukorganic-chemistry.org It has been successfully employed in the fluorination of various heterocyclic systems, including pyrazoles. researchgate.net The reaction often proceeds via electrophilic aromatic substitution, where the regioselectivity is influenced by the electronic properties of the substrate.

Regioselective Fluorination Studiesrsc.orgrsc.org

The regioselectivity of direct fluorination is a critical aspect. In the context of pyrazolo[3,4-b]pyridine derivatives, the position of fluorination can significantly impact biological activity. For instance, in the development of TRK inhibitors, the position of fluorine on a phenyl substituent was found to be crucial for activity, with a 2,5-difluorophenyl group showing favorable results. nih.govrsc.org This highlights the importance of controlling the regioselectivity of fluorination. While direct fluorination of the pyrazolo[3,4-b]pyridine core itself is a subject of ongoing research, studies on related heterocyclic systems provide insights. For example, the fluorination of pyrazoles with Selectfluor® often occurs at the 4-position. researchgate.net The development of regioselective fluorination methods remains a key objective in synthetic chemistry. acs.org

Indirect Fluorine Introduction via Fluorinated Building Blocksrsc.orgnih.gov

An alternative and often more regioselective approach to synthesizing fluorinated pyrazolo[3,4-b]pyridines is to incorporate the fluorine atom via a fluorinated building block during the ring construction phase. researchgate.netnih.gov

This strategy involves using starting materials that already contain the fluorine atom in the desired position. For example, the reaction of 5-aminopyrazoles with fluorinated-β-diketones, such as 1,1,1-trifluoropentane-2,4-dione, is a common method. researchgate.netmdpi.comnih.gov In these reactions, the more electrophilic carbonyl group adjacent to the trifluoromethyl (CF₃) group typically reacts first, leading to the formation of pyrazolo[3,4-b]pyridines with the CF₃ group at the 4-position. mdpi.comnih.gov However, the regiochemical outcome can be influenced by reaction conditions and the specific substrates used, with some studies reporting the formation of the 6-CF₃ regioisomer. researchgate.net

The use of fluorinated building blocks provides a powerful and predictable way to access specific fluorinated isomers of the pyrazolo[3,4-b]pyridine scaffold.

Interactive Data Table: Synthetic Approaches to Fluorinated Pyrazolo[3,4-b]pyridines

Multi-Component Reactions and Cyclocondensation Processes for Fluorinated Pyrazolo[3,4-b]pyridines

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like pyrazolo[3,4-b]pyridines from simple starting materials in a single step. nih.govtandfonline.comthieme-connect.de These reactions are often characterized by high atom economy and procedural simplicity. One-pot synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through the reaction of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole with various aldehydes and β-ketonitriles. nih.gov Both conventional heating and microwave irradiation have been employed for these reactions, with microwave-assisted synthesis often leading to shorter reaction times. nih.gov

Another MCR approach involves the reaction of phenyl/benzothiazolylhydrazine and 3-oxo-3-arylpropanenitrile with 1,3-diketones, which can be performed under both solvent-free and solvent-mediated conditions to produce polyfunctionalized pyrazolo[3,4-b]pyridines. tandfonline.com A one-pot, four-component reaction of 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetoacetate, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) has been developed for the synthesis of monofluorinated spiro-pyrazole-pyridine derivatives. thieme-connect.de In this reaction, ammonium acetate serves a dual role as both a reactant and a catalyst. thieme-connect.de

Cyclocondensation reactions are also pivotal in forming the pyrazolo[3,4-b]pyridine core. A cascade 6-endo-dig cyclization has been developed for the synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This method demonstrates good functional group tolerance and regioselectivity. nih.gov

Targeted Syntheses of Specific Fluorinated Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives is of significant interest due to their potential as biologically active compounds, particularly as GSK-3 inhibitors. google.com A general route for preparing these derivatives involves the treatment of a chloropyrimidine with 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine in the presence of a base like diisopropylethylamine (DIPEA) and sodium iodide. google.com Another synthetic pathway involves the reaction of diethyl malonate with an appropriate amidine, followed by further transformations and eventual coupling with 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. google.com A process for the synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine in high yield and purity involves the cyclization of a compound of formula 4 with hydrazine hydrate. google.com

5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a key intermediate in the synthesis of various pyrazolo[3,4-b]pyridine derivatives. The synthesis of this intermediate can be achieved through the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) in DMF. rsc.org Another approach involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine with iodine to produce 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, which can then be used in subsequent coupling reactions. growingscience.com

Catalytic Approaches in Pyrazolo[3,4-b]pyridine Synthesis (e.g., Cu(II)-Catalyzed Methods)

Catalytic methods play a crucial role in the synthesis of pyrazolo[3,4-b]pyridines, offering efficient and mild reaction conditions. Copper(II)-catalyzed synthesis has emerged as a significant approach. A formal [3+3] cycloaddition using copper(II) acetylacetonate (B107027) as a catalyst has been reported for the synthesis of pyrazolo[3,4-b]pyridine derivatives, resulting in high yields. acs.orgnih.govacs.org This method has been optimized by screening various Cu(II) catalysts, with product yields ranging from 20-94%. acs.org

Palladium-catalyzed reactions are also widely used. For instance, Pd-catalyzed cyanation is a key step in the synthesis of 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. acs.org Suzuki, Sonogashira, and Heck coupling reactions have been successfully applied to iodine-functionalized pyrazolo[3,4-b]pyridines to introduce further structural diversity. nih.gov

Zirconium tetrachloride (ZrCl₄) has been used as a catalyst for the cyclization of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones to synthesize 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com

Optimization of Reaction Conditions and Yields in Fluoropyrazolopyridine Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of fluoropyrazolopyridine products. This involves a systematic investigation of various parameters such as catalysts, solvents, temperature, and reaction time. researchgate.netnih.gov

For instance, in the synthesis of 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, various conditions for the cyanation step were evaluated, including different cyanide sources (CuCN vs. K₄Fe(CN)₆), solvents (DMSO, NMP, sulfone), and the use of a co-catalyst (CuI). acs.org The palladium-catalyzed system with K₄Fe(CN)₆ in a dioxane/water mixture was found to be superior. acs.org

In the development of Cu(II)-catalyzed pyrazolo[3,4-b]pyridine synthesis, a range of copper catalysts were tested to identify the most effective one. acs.org Similarly, in a molybdenum-catalyzed allylic amination, the choice of ligand and catalyst loading were found to be crucial for achieving high yields and regioselectivity. researchgate.net The use of computational tools like graph neural networks and Bayesian optimization is also emerging as a powerful strategy to guide the efficient optimization of reaction conditions, saving time and resources. nih.gov

Chemical Reactivity and Transformation Pathways of 3 Fluoro 1h Pyrazolo 3,4 B Pyridine Derivatives

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrazolo[3,4-b]pyridines

Nucleophilic aromatic substitution (SNA r) is a fundamental reaction for modifying halogenated pyrazolo[3,4-b]pyridines. The electron-withdrawing nature of the nitrogen atoms in the pyridine (B92270) and pyrazole (B372694) rings facilitates the attack of nucleophiles, particularly at positions ortho and para to the ring nitrogens. stackexchange.com In the context of 3-fluoro-1H-pyrazolo[3,4-b]pyridine, the fluorine atom can be displaced by various nucleophiles.

The reactivity of halogens in this scaffold generally follows the order I > Br > Cl > F, which is typical for S NA r reactions. However, the strong electronegativity of fluorine can enhance the electrophilicity of the carbon to which it is attached, making it susceptible to displacement under specific conditions. The choice of solvent, base, and temperature plays a crucial role in the outcome of these reactions. For instance, reacting 2-(3(5)-pyrazolyl)pyridine with 2- and 4-nitrofluoro benzene (B151609) in DMSO with potassium carbonate as the base leads to the formation of 1-nitrophenyl functionalized 2-(3-pyrazolyl)pyridines in high yields. znaturforsch.com

Common nucleophiles employed in these transformations include amines, alkoxides, and thiolates, leading to the corresponding amino, alkoxy, and thioether derivatives. These reactions are pivotal for introducing diverse functional groups and building blocks, thereby expanding the chemical space accessible from the this compound core.

Diels-Alder Reactivity and Related Cycloaddition Studies

The pyrazolo[3,4-b]pyridine core, being an aromatic system, is generally not highly reactive in standard Diels-Alder reactions. quora.com Aromatic compounds exhibit significant resonance stabilization, which would be disrupted in the course of a [4+2] cycloaddition. quora.comyoutube.com For a Diels-Alder reaction to proceed, the diene component should be electron-rich, while the dienophile should be electron-poor. masterorganicchemistry.com The pyrazolo[3,4-b]pyridine system, with its electron-deficient nature due to the presence of two nitrogen atoms, is not an ideal diene. quora.com

However, under specific conditions, such as in inverse-electron-demand Diels-Alder reactions, this reactivity can be altered. In this type of reaction, an electron-rich dienophile reacts with an electron-poor diene. quora.com There are limited specific examples in the literature of this compound itself participating as a diene in Diels-Alder reactions. More commonly, the pyrazolo[3,4-b]pyridine scaffold is synthesized through cycloaddition reactions where a pyrazole derivative acts as a building block. arkat-usa.org For instance, the reaction of aminomethylene malondialdehydes with 5-amino-1-aryl-3-methylpyrazoles in the presence of p-toluenesulfonic acid in water can yield pyrazolo[3,4-b]pyridines. arkat-usa.org

Further research is needed to explore the potential of appropriately substituted this compound derivatives to participate in Diels-Alder and other cycloaddition reactions, potentially leading to novel and complex heterocyclic frameworks.

Functional Group Manipulations and Derivatization Strategies

Beyond direct substitution of the fluorine atom, the this compound scaffold allows for a wide range of functional group manipulations and derivatization strategies. These transformations are crucial for fine-tuning the physicochemical and biological properties of the resulting molecules.

One common strategy involves the modification of substituents attached to the pyrazolo[3,4-b]pyridine core. For example, if a cyano group is present, it can be hydrolyzed to a carboxylic acid or reduced to an amine. An amino group, in turn, can be acylated, alkylated, or converted into other functionalities. researchgate.net

The nitrogen atom of the pyrazole ring (N1) is a key site for derivatization. Alkylation or arylation at this position can significantly impact the molecule's properties. These reactions are typically achieved by treating the N-unsubstituted pyrazolo[3,4-b]pyridine with an appropriate electrophile in the presence of a base.

Furthermore, if other halogens are present on the ring, they can be selectively manipulated. For instance, a bromo or iodo substituent can be converted to other functional groups via cross-coupling reactions, as will be discussed in a later section. These multi-step synthetic sequences, combining various functional group interconversions, enable the creation of a vast library of derivatives from a single this compound starting material.

Reductive Transformations and Hydrolysis Reactions

Reductive and hydrolytic reactions are important tools for modifying the this compound scaffold and its derivatives. These transformations often target specific functional groups attached to the heterocyclic core.

For instance, a nitro group, which can be introduced onto the aromatic ring, is readily reduced to an amino group. This transformation is typically accomplished using reducing agents like tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation. nih.gov The resulting amino group serves as a versatile handle for further derivatization.

Hydrolysis reactions are commonly employed to convert esters or nitriles into carboxylic acids. For example, an ethyl ester substituent on the pyrazolo[3,4-b]pyridine ring can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Similarly, a cyano group can be hydrolyzed to a carboxylic acid, often requiring more forcing conditions. These carboxylic acids can then be used in amide coupling reactions or other transformations.

The stability of the this compound core under many reductive and hydrolytic conditions is a key advantage, allowing for selective manipulation of peripheral functional groups without disrupting the central heterocyclic structure.

Suzuki Coupling and Other Cross-Coupling Methodologies for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for the diversification of the this compound scaffold. organic-chemistry.orglibretexts.org These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

For a Suzuki coupling to occur, a halogenated or triflated pyrazolo[3,4-b]pyridine is reacted with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. organic-chemistry.org While the 3-fluoro substituent is generally less reactive in these couplings compared to heavier halogens, other positions on the ring can be functionalized with bromine or iodine to facilitate these transformations.

The general mechanism of the Suzuki coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the halide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.org

The choice of catalyst, ligands, base, and solvent is crucial for the success of the Suzuki coupling and can influence the reaction's efficiency and selectivity. organic-chemistry.org Other cross-coupling reactions, such as the Buchwald-Hartwig amination for the formation of C-N bonds, have also been successfully applied to pyrazolo[3,4-b]pyridine derivatives, further expanding the toolkit for scaffold diversification. rsc.org These methodologies are instrumental in the synthesis of complex molecules with potential applications in various fields of chemical research.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Fluoro 1h Pyrazolo 3,4 B Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 3-Fluoro-1H-pyrazolo[3,4-b]pyridine and its derivatives. The unique sensitivities of different nuclei to their chemical environments allow for a thorough mapping of the molecular framework.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental in assigning the primary structure of pyrazolo[3,4-b]pyridine derivatives. In studies of various substituted 1H-pyrazolo[3,4-b]pyridines, the aromatic protons typically appear in the region of δ 7.13-8.55 ppm. researchgate.net For instance, derivatives have shown signals for aromatic protons of phenyl groups around 7.27-8.21 ppm. researchgate.net The proton on the pyrazole (B372694) ring (3-H) often presents as a singlet. researchgate.net

¹³C NMR spectroscopy is particularly useful for differentiating between N-1 and N-2 substituted regioisomers, a distinction that can be challenging to make based on ¹H NMR alone. researchgate.net The chemical shifts of the carbon atoms provide a detailed electronic map of the molecule. For example, in certain phosphoramidate (B1195095) derivatives, the methyne carbon signal in the β position to a phosphorus atom appears as a doublet around 70.8 ppm with a coupling constant of approximately 5.2 Hz. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives

Compound/Derivative¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)Reference
1H-pyrazolo[3,4-b]pyridine ester derivatives7.13-8.55 (m, aromatic H), 8.01-8.06 (s, 3-H)Not specified researchgate.net
Phenyl-substituted derivatives7.27-8.21 (m, phenyl H)Not specified researchgate.net
Phosphoramidate derivativeNot specified~70.8 (d, J=5.2 Hz, methyne C) researchgate.net
3-((5-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)(morpholino)methanone12.55 (s, 1H), 9.19 (s, 1H), 8.45 (d, 1H), 8.18 (d, 1H), 7.80 (t, 1H), 7.61 (dd, 1H), 7.30–7.39 (m, 2H), 7.11 (dd, 2H), 7.06–7.01 (m, 1H), 6.83 (dt, 1H), 4.11 (s, 2H), 3.60–3.57 (m, 8H)Not specified nih.gov

Fluorine (¹⁹F) NMR for Regioisomeric Differentiation

With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR measurements. wikipedia.org ¹⁹F NMR is a powerful tool for distinguishing between regioisomers of fluorinated compounds like this compound. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, which changes significantly with its position on the heterocyclic ring. nih.gov This technique offers a broad chemical shift range, minimizing signal overlap and facilitating clear analysis. huji.ac.il For instance, the chemical shifts for fluorinated aromatic compounds can span a wide range, making it possible to assign specific fluorines in multifluorinated molecules. nih.govresearchgate.net

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously establishing the connectivity within the molecule. researchgate.net HSQC correlates the chemical shifts of directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). ustc.edu.cn These experiments provide a detailed picture of the molecular skeleton. For example, analysis of the HMBC spectrum was instrumental in elucidating the configuration of a pyrazolo nih.govpyran derivative. nih.gov The combination of HSQC and HMBC is considered one of the most powerful methods for tracing the carbon framework of organic compounds. ustc.edu.cn

Phosphorus (³¹P) NMR for Phosphoramidate Derivatives

For phosphoramidate derivatives of this compound, Phosphorus-³¹ (³¹P) NMR spectroscopy is an essential analytical tool. semanticscholar.orgscispace.com The ³¹P nucleus is 100% naturally abundant and has a spin of ½, leading to sharp and easily interpretable spectra. wikipedia.org In proton-decoupled ³¹P NMR spectra, phosphoramidate derivatives of 1H-pyrazolo[3,4-b]pyridine typically show a single signal in the range of 6.93 to 7.71 ppm. scispace.comscielo.br This characteristic chemical shift is invaluable for confirming the presence of the phosphoramidate group. researchgate.netsemanticscholar.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is frequently used to confirm the elemental composition of newly synthesized compounds. semanticscholar.orgscispace.com The fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure, revealing how the molecule breaks apart under ionization. This information complements the connectivity data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For derivatives of this compound, IR spectroscopy can confirm the presence of key structural features. For example, in phosphoramidate derivatives, strong absorptions for the P=O bond are typically observed around 1263-1269 cm⁻¹, and P-O stretching vibrations appear in the region of 978-990 cm⁻¹. researchgate.netsemanticscholar.org Additionally, N-H stretching bands can be seen in the 3199-3435 cm⁻¹ range. semanticscholar.org

Table 2: Key IR Absorptions for Phosphoramidate Derivatives of 1H-Pyrazolo[3,4-b]pyridine

Functional GroupAbsorption Range (cm⁻¹)Reference
P=O1263 - 1269 researchgate.netsemanticscholar.org
P-O978 - 990 researchgate.netsemanticscholar.org
N-H3199 - 3435 semanticscholar.org
C=O1663 - 1680 semanticscholar.org

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Although specific crystallographic data for this compound is not currently published, studies on analogous pyrazolo[3,4-b]pyridine derivatives provide a framework for what might be expected. For instance, research on chiral lanthanide(III) complexes incorporating a 1H-pyrazolo[3,4-b]pyridine derivative has demonstrated the power of X-ray crystallography in revealing complex coordination and isostructural properties. rsc.org Such studies underscore the importance of this technique in understanding how modifications to the core pyrazolopyridine structure influence molecular arrangement and interactions.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.89
b (Å)12.45
c (Å)18.33
α (°)90
β (°)90
γ (°)90
Volume (ų)1345.6
Z8
Density (calculated) (g/cm³)1.425

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic analysis. It is not based on experimental results for this compound.

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Characterization

UV-Visible spectroscopy is a vital tool for probing the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions, one can identify the wavelengths at which electrons are promoted to higher energy orbitals. For this compound, this analysis would reveal characteristic absorption bands corresponding to π → π* and n → π* transitions within the aromatic system.

The photophysical characterization extends to measuring properties such as the molar absorptivity (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength. While specific experimental UV-Vis spectra for this compound are not available, studies on related furopyridine derivatives show absorption bands in the 250 to 390 nm range, attributed to π → π* and n → π* transitions. researchgate.net It is plausible that this compound would exhibit absorption in a similar region. The fluorine substituent may induce a slight shift in the absorption maxima (either a bathochromic or hypsochromic shift) due to its electronic effects on the pyrazolopyridine core.

Table 2: Anticipated UV-Visible Absorption Data for this compound in Methanol

TransitionAnticipated λmax (nm)Anticipated Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π~280~8,000
n → π~340~3,500

Note: The data in this table is based on expected values for similar heterocyclic compounds and is for illustrative purposes only. It does not represent experimentally determined values for this compound.

Further photophysical characterization would involve fluorescence spectroscopy to investigate the emission properties of the molecule after electronic excitation. This would provide information on the fluorescence quantum yield and lifetime, which are critical parameters for assessing potential applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 1h Pyrazolo 3,4 B Pyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to predict their three-dimensional structure and electronic properties. nih.gov These calculations have shown that the pyrazolopyridine core is nearly planar. tandfonline.com

Analysis of HOMO and LUMO Levels and Energy Profiles

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

For pyrazole (B372694) derivatives, the HOMO is often delocalized across the phenyl rings, while the LUMO can be centered on the pyrazole or pyridine (B92270) ring. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and the potential for intramolecular charge transfer. nih.gov Theoretical studies on related pyrazolo[3,4-d]pyrimidine systems have shown that the HOMO-LUMO energy gap is relatively small, indicating that these molecules are chemically reactive. nih.gov For 3-Fluoro-1H-pyrazolo[3,4-b]pyridine, the fluorine atom's electron-withdrawing nature would be expected to lower the energy of both the HOMO and LUMO levels, potentially influencing the molecule's reactivity and interaction with biological targets.

Table 1: Illustrative Frontier Orbital Energies for a Related Pyrazole Derivative

Parameter Energy (Hartree)
HOMO Energy -0.230
LUMO Energy -0.088
Energy Gap (ΔE) 0.142

This data is representative of pyrazole-containing heterocycles and is used for illustrative purposes. The exact values for this compound would require specific calculations.

Theoretical Prediction and Simulation of Spectroscopic Data (e.g., UV-Vis, IR, NMR)

DFT calculations are also instrumental in predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds. Theoretical calculations can reproduce experimental geometries and provide insights into vibrational modes (IR), electronic transitions (UV-Vis), and chemical shifts (NMR). tandfonline.com

For pyrazolopyranopyrimidine derivatives, a related class of compounds, there is good agreement between DFT-calculated spectral data and experimental findings. nih.gov For instance, the calculated vibrational frequencies in the IR spectrum and the chemical shifts in NMR spectra have been shown to correlate well with experimental values. researchgate.net This suggests that theoretical predictions for the IR and NMR spectra of this compound would be a reliable tool for its structural confirmation.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed picture of a molecule's dynamic behavior and conformational flexibility over time. These simulations are particularly useful for understanding how a ligand might adapt its shape to fit into a protein's binding site. For related pyrazolopyranopyrimidine derivatives, MD simulations have been used to study the stability of ligand-protein complexes. nih.gov

An MD simulation for this compound would involve placing the molecule in a simulated physiological environment (a box of water molecules with ions) and calculating the forces between atoms over a set period. This would reveal the molecule's preferred conformations, the flexibility of its rotatable bonds, and how it interacts with surrounding water molecules. Such information is invaluable for understanding its behavior in a biological system.

In silico Approaches for Prediction of Physicochemical Attributes relevant to Research Design

In the early stages of drug discovery, in silico methods are used to predict a compound's physicochemical properties, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. Various software and web-based tools can calculate properties such as lipophilicity (logP), aqueous solubility, molecular weight, and the number of hydrogen bond donors and acceptors.

For a series of pyrazolo[3,4-b]pyridines, these predictive models can help researchers prioritize which derivatives to synthesize and test. The introduction of a fluorine atom in this compound would be expected to increase its lipophilicity, which could enhance its ability to cross cell membranes.

Table 2: Predicted Physicochemical Properties (Illustrative)

Property Predicted Value Importance in Drug Design
Molecular Weight ~137.12 g/mol Influences size and diffusion.
logP (Lipophilicity) ~1.5 Affects solubility and membrane permeability.
Hydrogen Bond Donors 1 Influences binding interactions.
Hydrogen Bond Acceptors 3 Influences binding interactions.

These values are estimates and would be refined through specific software-based predictions.

Molecular Docking Studies for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is widely used to understand the structural basis of ligand-protein interactions and to guide the design of more potent and selective inhibitors. Derivatives of 1H-pyrazolo[3,4-b]pyridine have been extensively studied using molecular docking against various protein kinases, which are important targets in cancer therapy. nih.govnih.govnih.gov

Docking studies of pyrazolo[3,4-b]pyridine derivatives have revealed key interactions within the ATP-binding site of kinases. Typically, the pyrazole nitrogen acts as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. nih.gov For this compound, docking simulations would be used to predict its binding mode in the active site of a target kinase. The fluorine atom could form specific interactions, such as halogen bonds or hydrophobic contacts, that contribute to binding affinity and selectivity. For example, in studies of ALK inhibitors, favorable interactions with specific amino acid residues in the kinase domain were identified through docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key structural features that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Academic Research Applications of the 3 Fluoro 1h Pyrazolo 3,4 B Pyridine Scaffold in Biological Target Modulation

Design and Synthesis of Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

The versatility of the pyrazolo[3,4-b]pyridine scaffold has been exploited by medicinal chemists to create inhibitors for numerous kinase families. researchgate.netresearchgate.net Through strategies like scaffold hopping and structure-based drug design, novel series of compounds have been synthesized and evaluated. nih.govnih.gov These efforts have demonstrated that modifications to the core structure can finely tune the potency and selectivity of these inhibitors, making them valuable tools for studying biological pathways and potential starting points for drug discovery programs. tandfonline.comnih.gov The pyrazolo portion of the scaffold often serves as a crucial hydrogen bond center, while the pyridine (B92270) ring can engage in π-π stacking interactions within the kinase binding site. nih.gov

The pyrazolo[3,4-b]pyridine framework is a prominent scaffold for developing inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. nih.gov

Structure-activity relationship (SAR) studies on 1H-pyrazolo[3,4-b]pyridine have led to the discovery of highly potent and selective CDK1/CDK2 inhibitors. nih.gov One such compound, BMS-265246 (21h), demonstrated significant potency with IC₅₀ values of 6 nM against CDK1/cyclin B and 9 nM against CDK2/cyclin E. nih.gov The research highlighted that substituting the structure with a 2,6-difluorophenyl group was critical for achieving this high level of inhibitory activity. nih.gov X-ray crystallography confirmed that a closely related analogue, 21j, binds to the ATP purine (B94841) binding site of CDK2, forming key hydrogen bonds with the backbone residue Leu83. nih.gov Another potent inhibitor, compound 3 (SQ-67563), also showed selective inhibition of CDK1/CDK2 and was found to induce cell cycle arrest or apoptosis in cellular assays. nih.gov

Further research has explored various substitutions on the pyrazolo[3,4-b]pyridine core. nih.gov A study on two new series of derivatives, 9a–h and 14a–h, identified compounds 9a and 14g as having potent anticancer activity by inhibiting CDK2 and CDK9. mdpi.com Compound 9a was particularly effective against Hela cells, while 14g showed strong cytotoxicity towards MCF7 and HCT-116 cancer cell lines. mdpi.com

CompoundTarget KinaseIC₅₀Reference
BMS-265246 (21h)CDK1/cycB6 nM nih.gov
BMS-265246 (21h)CDK2/cycE9 nM nih.gov
Compound 9aCDK231.10 nM mdpi.com
Compound 9aCDK945.21 nM mdpi.com
Compound 14gCDK228.14 nM mdpi.com
Compound 14gCDK939.55 nM mdpi.com

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy. researchgate.netnih.gov The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop potent PIM-1 inhibitors. nih.govtandfonline.com

In one study, a series of pyrazolo[3,4-b]pyridine derivatives were designed and synthesized to target PIM-1 kinase as anti-breast cancer agents. nih.gov Compounds 17 and 19 from this series demonstrated remarkable cytotoxic activity against the MCF-7 breast cancer cell line, with IC₅₀ values of 5.98 µM and 5.61 µM, respectively. nih.gov These compounds were also evaluated for their direct inhibitory effect on PIM-1 kinase, showing potent activity with IC₅₀ values of 43 nM for compound 17 and 26 nM for compound 19. nih.gov Further investigation revealed that compound 19 induced apoptosis in MCF-7 cells and caused cell cycle arrest at the G2/M phase. nih.gov

Another research effort focused on developing dual inhibitors of CDK2 and PIM-1. tandfonline.comnih.gov Among the synthesized pyrazolo[3,4-b]pyridine derivatives (6a-c), compound 6b emerged as the most effective, potently suppressing PIM-1 with an IC₅₀ value of 0.67 µM. tandfonline.com This compound also exhibited strong anti-proliferative effects by inducing apoptosis and arresting the cell cycle in the G0-G1 phase. tandfonline.comnih.gov

CompoundTarget KinaseIC₅₀Reference
Compound 19PIM-126 nM nih.gov
Compound 17PIM-143 nM nih.gov
Compound 6bPIM-10.67 µM tandfonline.com
Compound 6aPIM-11.49 µM tandfonline.com
Compound 6cPIM-11.99 µM tandfonline.com

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers. nih.govnih.gov The pyrazolo[3,4-b]pyridine scaffold has served as a foundation for creating novel and selective FGFR inhibitors. nih.govnih.gov

Researchers designed a series of 1H-pyrazolo[3,4-b]pyridine derivatives using a scaffold hopping strategy based on the structure of the known FGFR inhibitor, AZD4547. nih.gov This work led to the identification of compounds with high potency and selectivity for FGFR over other kinases like VEGFR2. nih.gov The N(1)-H of the pyrazolopyridine moiety was found to be crucial for activity, as its methylation resulted in a complete loss of enzymatic activity, suggesting it participates in essential hydrogen bonding within the FGFR1 kinase domain. nih.gov Systematic exploration of structure-activity relationships resulted in the discovery of compound 7n, which exhibited excellent potency against FGFR1–3, good kinase selectivity, and favorable pharmacokinetic properties. nih.govnih.gov In cellular assays, compound 7n effectively suppressed FGFR signaling in cancer cells. nih.gov

CompoundTarget KinaseIC₅₀ (nM)Reference
7nFGFR10.8 nih.gov
7nFGFR21.8 nih.gov
7nFGFR35.3 nih.gov
7nKDR (VEGFR2)206 nih.gov

TANK-binding kinase 1 (TBK1) is a noncanonical IKK family member that plays a vital role in innate immunity, neuroinflammation, and oncogenesis. tandfonline.comresearchgate.nettandfonline.com Rational drug design has led to the discovery of potent TBK1 inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold. tandfonline.comnih.gov

Through several rounds of optimization, compound 15y was identified as an exceptionally potent TBK1 inhibitor with an IC₅₀ value of 0.2 nM and good selectivity over other kinases. tandfonline.comresearchgate.nettandfonline.com This compound was developed using a bioisostere strategy and computer-aided drug design, building upon the binding mode of known inhibitors. tandfonline.com In cellular assays, compound 15y effectively inhibited the downstream interferon signaling pathway regulated by TBK1 in stimulated THP-1 and RAW264.7 cells. tandfonline.comnih.gov Furthermore, it showed anti-proliferative effects on several cancer cell lines, including those for glioblastoma (A172, U87MG) and melanoma (A375, A2058). tandfonline.comnih.gov These findings position compound 15y as a promising lead compound for developing therapies related to cancer and immune disorders. tandfonline.comnih.gov

CompoundTarget KinaseIC₅₀Reference
15yTBK10.2 nM tandfonline.comresearchgate.nettandfonline.com
BX795TBK17.1 nM nih.gov
MRT67307TBK128.7 nM nih.gov

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase involved in a wide range of cellular processes, and its inhibition is a therapeutic strategy for several diseases, including neurodegenerative disorders and cancer. The pyrazolo[3,4-b]pyridine framework has been identified as a scaffold for potent GSK-3 inhibitors. nih.govnih.gov

A novel series of 5-aryl-pyrazolo[3,4-b]pyridines was identified as potent inhibitors of GSK-3. nih.gov This discovery highlights the applicability of the scaffold in targeting this particular kinase, adding to the diverse range of biological targets for this compound class. nih.gov

Tropomyosin Receptor Kinases (TRKs) are a family of neurotrophin receptors (TRKA, TRKB, TRKC) whose continuous activation and overexpression, often due to NTRK gene fusions, can drive the growth of various cancers. nih.govrsc.org The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop novel TRK inhibitors. nih.govrsc.org

Using a strategy of scaffold hopping and computer-aided drug design, researchers synthesized a series of 38 pyrazolo[3,4-b]pyridine derivatives to target TRKA. nih.govrsc.org The in vitro enzyme assays revealed that several of these compounds possessed nanomolar inhibitory activity. nih.gov Notably, compounds C03, C09, and C10 showed excellent potency against TRKA with IC₅₀ values of 56 nM, 57 nM, and 26 nM, respectively. nih.gov Compound C03 also demonstrated potent inhibition of proliferation in the KM-12 cancer cell line (IC₅₀ of 0.304 µM) and showed good plasma stability and low inhibitory activity against most cytochrome P450 isoforms, indicating its potential for further development. rsc.org

CompoundTarget KinaseIC₅₀Reference
C10TRKA26 nM nih.gov
C03TRKA56 nM nih.govrsc.org
C09TRKA57 nM nih.gov
A01TRKA293 nM nih.gov

Exploration of Pyrazolo[3,4-b]pyridines as Modulators of Other Biological Pathways

The pyrazolo[3,4-b]pyridine scaffold has been investigated for its ability to modulate several critical biological pathways beyond its more common applications. Researchers have explored its potential as a stimulant of soluble guanylate cyclase, a modulator of AMP-activated protein kinase, and an antagonist of adenosine (B11128) receptors.

Soluble Guanylate Cyclase (sGC) Stimulation Research

Soluble guanylate cyclase (sGC) is a crucial enzyme in the nitric oxide (NO) signaling pathway. researchgate.net Its activation leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which mediates vasodilation and inhibits processes like smooth muscle proliferation and platelet aggregation. researchgate.net The pyrazolo[3,4-b]pyridine moiety is a core component of vericiguat, an sGC activator. researchgate.net

Structure-activity relationship (SAR) studies have highlighted the importance of the fluorine substituent on the 1H-pyrazolo[3,4-b]pyridine ring. Vericiguat is an analog of nelociguat; the key structural difference is an additional fluoro substituent on the 1H-pyrazolo[3,4-b]pyridine core in vericiguat. This single atomic substitution is significant, as it reportedly changes the molecule's activity from an sGC stimulator (like nelociguat) to an sGC activator. researchgate.net sGC stimulators enhance the enzyme's sensitivity to its natural ligand, NO, whereas sGC activators work independently of NO on the oxidized, heme-free form of the enzyme. nih.gov This distinction is critical in disease states where NO bioavailability is compromised.

CompoundCore ScaffoldTargetMechanism of Action
Vericiguat Fluoro-substituted 1H-pyrazolo[3,4-b]pyridineSoluble Guanylate Cyclase (sGC)sGC Activator
Nelociguat 1H-pyrazolo[3,4-b]pyridineSoluble Guanylate Cyclase (sGC)sGC Stimulator
Riociguat Pyrimidine derivativeSoluble Guanylate Cyclase (sGC)sGC Stimulator

This table provides a comparative overview of sGC modulators based on available research.

AMP-activated Protein Kinase (AMPK) Modulation Studies

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in metabolic regulation. While the outline specifies inhibition studies, the available research on the pyrazolo[3,4-b]pyridine scaffold has primarily focused on its role in activating AMPK. A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to activate AMPK. researchgate.net In these studies, compound 17f was identified as a potent activator, showing efficacy comparable to the known AMPK activator A-769662. researchgate.net Molecular modeling suggested that the compound's pyrazole (B372694) N-H group forms a critical hydrogen bond interaction within the AMPK binding site. researchgate.net These findings indicate the potential of the pyrazolo[3,4-b]pyridine core for developing novel AMPK activators for metabolic diseases. researchgate.netresearchgate.net

CompoundScaffoldTargetActivityEC50 (AMPKα1γ1β1)
17f Pyrazolo[3,4-b]pyridineAMPKActivator0.42 µM
A-769662 ThienopyridoneAMPKActivatorNot specified in study

This table summarizes the findings on a key pyrazolo[3,4-b]pyridine derivative studied as an AMPK activator. researchgate.net

Adenosine Receptor Antagonism Investigations

A1 adenosine receptor (A₁AR) antagonists have been pursued for various potential therapeutic applications. Research into a series of substituted pyrazolo[3,4-b]pyridine derivatives identified them as A₁AR ligands with an antagonistic profile. mdpi.com

In this research, the enantiomers of the most active compounds were separated and their absolute configurations were determined. Biological assays revealed that the stereochemistry of the compounds was crucial for their affinity to the human A₁AR. Specifically, the (R)-enantiomer consistently demonstrated higher binding affinity than the (S)-enantiomer. mdpi.com A homology model of the A₁AR was developed to rationalize these findings, suggesting a specific binding orientation where the compound's chirality plays a key role in its interaction with the receptor. mdpi.com

CompoundStereoisomerHuman A₁AR Affinity (Ki, nM)
Compound 1 (R)1.8
Compound 1 (S)21.7
Compound 2 (R)3.5
Compound 2 (S)58.6

This table presents the differential binding affinities of enantiomers of pyrazolo[3,4-b]pyridine derivatives for the human A1 adenosine receptor, highlighting the importance of stereoselectivity. mdpi.com

Development of Chemical Probes for Biological Research

The unique structural and photophysical properties of the pyrazolo[3,4-b]pyridine scaffold make it a valuable platform for developing chemical probes to visualize and study biological processes and targets.

Design of Fluorescent Probes for Biological Target Visualization (e.g., Amyloid Plaques)

The accumulation of β-amyloid (Aβ) plaques is a primary pathological hallmark of Alzheimer's disease (AD). nih.gov Fluorescent probes that can selectively bind to these plaques are invaluable tools for AD diagnosis and research. The pyrazolo[3,4-b]pyridine core has been successfully utilized to develop such probes. nih.gov

In one study, three novel pyrazolo[3,4-b]pyridines were synthesized. These compounds are small, planar, and conjugated molecules, characteristics desirable for amyloid-binding agents. nih.gov The dimethylamine (B145610) phenyl-bearing pyrazolopyridine derivative, in particular, exhibited a very large Stokes shift, which is advantageous for fluorescence imaging as it minimizes self-quenching and improves the signal-to-noise ratio. nih.gov When applied to brain tissue slices from AD patients, both the dimethylamino- and pyrene-substituted compounds demonstrated high and selective binding to amyloid plaques as observed through fluorescent confocal microscopy. nih.gov These results establish the pyrazolo[3,4-b]pyridine scaffold as a promising foundation for creating new probes for the detection and study of amyloid pathology in AD. nih.gov

Probe CompoundKey SubstituentKey Photophysical PropertyBinding Target
Dimethylamino-substituted pyrazolopyridine Dimethylamine phenylExceptionally large Stokes shiftAmyloid Plaques
Pyrene-substituted pyrazolopyridine PyreneFluorescentAmyloid Plaques

This table outlines the characteristics of novel pyrazolo[3,4-b]pyridine-based fluorescent probes designed for amyloid plaque visualization. nih.gov

Scaffold Hopping and Rational Drug Design Strategies Utilizing the Pyrazolo[3,4-b]pyridine Core

Scaffold hopping is a key strategy in medicinal chemistry where the core structure of a known active compound is replaced with a structurally different but functionally similar moiety to discover new chemical entities with improved properties. The pyrazolo[3,4-b]pyridine ring is frequently employed in such strategies, particularly in the design of kinase inhibitors. Its pyrazolo portion serves as an effective hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine) in the ATP-binding pocket of kinases.

This rational design approach has led to the development of potent and selective inhibitors for several important cancer-related kinases:

Tropomyosin Receptor Kinase (TRK) Inhibitors: Based on a scaffold hopping strategy, a series of 38 novel pyrazolo[3,4-b]pyridine derivatives were synthesized as TRK inhibitors. Compounds C03, C09, and C10 showed potent inhibitory activity against TRKA with IC₅₀ values of 56, 57, and 26 nM, respectively.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed as potent and selective FGFR kinase inhibitors. The N(1)-H of the pyrazolopyridine moiety was found to be crucial for activity, as it participates in hydrogen bonding within the FGFR1 kinase domain. Compound 7n from this series showed excellent potency and significant in vivo antitumor activity in an FGFR1-driven xenograft model.

TANK-Binding Kinase 1 (TBK1) Inhibitors: Using a rational drug design strategy, researchers discovered a series of 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent TBK1 inhibitors. After several rounds of optimization, compound 15y emerged as a standout inhibitor with an IC₅₀ value of 0.2 nM and good selectivity.

Monopolar Spindle Kinase 1 (Mps1) Inhibitors: A set of pyrazolo[3,4-b]pyridine-based compounds were investigated as new Mps1 inhibitors. Compound 31 exhibited strong kinase inhibitory potency against Mps1 with an IC₅₀ value of 2.596 nM and showed good antitumor efficacy in a xenograft model. mdpi.com

Inhibitor SeriesTarget KinaseDesign StrategyExample CompoundPotency (IC₅₀)
Pyrazolo[3,4-b]pyridinesTRKAScaffold Hopping, Rational DesignC10 26 nM
1H-Pyrazolo[3,4-b]pyridinesFGFR1-3Rational Design7n FGFR1: <3 nM
1H-Pyrazolo[3,4-b]pyridinesTBK1Rational Design, SAR15y 0.2 nM
Pyrazolo[3,4-b]pyridinesMps1Virtual Screening, Rational Design31 2.596 nM

This table summarizes the application of the pyrazolo[3,4-b]pyridine core in the rational design of potent kinase inhibitors for various oncological targets. mdpi.com

Combinatorial Chemistry and Library Synthesis for Diverse Compound Screening

Combinatorial chemistry and diversity-oriented synthesis are powerful strategies employed to rapidly generate large collections of structurally diverse molecules for high-throughput screening. The 3-fluoro-1H-pyrazolo[3,4-b]pyridine scaffold is particularly amenable to these approaches due to the presence of multiple reactive sites that allow for the introduction of a wide array of chemical functionalities. This enables the systematic exploration of the chemical space around the core structure to identify novel ligands for various biological targets.

The synthesis of libraries based on the pyrazolo[3,4-b]pyridine core often involves multi-component reactions or sequential chemical transformations that allow for the introduction of diversity at several key positions. A review of the synthesis of 1H-pyrazolo[3,4-b]pyridines highlights that the scaffold possesses up to five diversity centers (N1, C3, C4, C5, and C6), offering a vast potential for creating a multitude of derivatives. researchgate.net

A common strategy involves the condensation of substituted 5-aminopyrazoles with various 1,3-bielectrophilic three-carbon synthons. biorxiv.org This approach allows for the generation of a combinatorial library of pyrazolo[3,4-b]pyridines with diverse substituents. For instance, a facile synthesis of a combinatorial library of tetra- and persubstituted pyrazolo[3,4-b]pyridine derivatives was achieved through the trifluoroacetic acid-catalyzed condensation of a group of 5-aminopyrazoles with a group of α-oxoketene dithioacetals. biorxiv.org This method provides a platform for generating compounds with at least four points of diversity in a two-step reaction sequence from readily available starting materials. biorxiv.org

Furthermore, the resulting pyrazolo[3,4-b]pyridine products can undergo further structural modifications, such as reductive desulfurization, ester hydrolysis, and Suzuki coupling of bromo derivatives with aryl boronic acids, to expand the chemical diversity of the library. biorxiv.org

In the context of drug discovery, libraries of pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for various biological activities. For example, a library of 38 novel pyrazolo[3,4-b]pyridine derivatives was designed and synthesized as potential Tropomyosin receptor kinase (TRK) inhibitors. nih.gov The synthesis started from the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, which was subjected to a series of reactions to introduce diversity. nih.gov

Similarly, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent TANK-binding kinase 1 (TBK1) inhibitors through a rational drug design strategy coupled with the synthesis and screening of a focused library. nih.gov The design process involved identifying a hit compound from an in-house kinase compound library and then systematically modifying it at two positions (R¹ and R²) to explore the structure-activity relationships. nih.gov

The following table summarizes examples of combinatorial approaches used to generate diverse libraries based on the pyrazolo[3,4-b]pyridine scaffold for biological screening:

Starting Scaffold/Precursor Key Reactions Points of Diversity Library Size Biological Target/Application Reference
5-Aminopyrazoles and α-Oxoketene DithioacetalsTrifluoroacetic acid-catalyzed condensation, Reductive desulfurization, Suzuki couplingAt least four positionsCombinatorial libraryAnti-tuberculosis biorxiv.org
5-Bromo-1H-pyrazolo[3,4-b]pyridineIodination, Protection, Suzuki coupling, Buchwald-Hartwig aminationC3, C538TRK kinase inhibitors nih.gov
Azaindole skeleton hit compoundScaffold hopping to 1H-pyrazolo[3,4-b]pyridine, Palladium-catalyzed C-N couplingR¹ and R² positionsSeries of compoundsTBK1 kinase inhibitors nih.gov

These examples underscore the utility of combinatorial chemistry and library synthesis in leveraging the this compound scaffold and its analogs for the discovery of novel modulators of biological targets. The ability to systematically and rapidly generate a wide range of derivatives is crucial for identifying promising lead compounds for further development in various therapeutic areas.

Q & A

Basic Synthesis Methods

Q: What are the common synthetic routes for 3-Fluoro-1H-pyrazolo[3,4-b]pyridine derivatives, and how can intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine be optimized? A: A widely used approach involves nucleophilic displacement at the C-4 position of 4-chloro-1H-pyrazolo[3,4-b]pyridine (e.g., treatment with aniline derivatives to form 4-(aryl)amino analogs) . Intermediates like 5-aminopyrazoles or enamine derivatives are synthesized first, followed by cyclization under basic conditions (e.g., ethanolic KOH) . For fluorination, direct halogenation or substitution reactions using fluorine-containing reagents (e.g., Selectfluor) are common. Optimization includes controlling reaction temperature (e.g., 110°C for 16 hours in anhydrous conditions) and stoichiometric ratios .

Advanced Synthesis: Enantioselective Methods

Q: How can enantioselective synthesis of pyrazolo[3,4-b]pyridine analogues be achieved? A: Chiral-at-metal Rh(III) complexes catalyze asymmetric Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This method yields enantioselectivities of 85–99% and high yields (81–98%) under mild conditions. Key factors include ligand design and solvent polarity to stabilize transition states .

Basic Structural Analysis

Q: What spectroscopic techniques are essential for characterizing pyrazolo[3,4-b]pyridine derivatives? A: 1D/2D NMR (¹H, ¹³C, DEPT, COSY, HMBC) is critical for assigning regiochemistry and substituent positions. For example, HMBC correlations between C(6)SCH₃ hydrogens and downfield-shifted carbons (e.g., 160.7 ppm) confirm regioselectivity . IR and HRMS further validate functional groups and molecular mass .

Advanced Structural Elucidation

Q: How can ambiguous regiochemistry in pyrazolo[3,4-b]pyridine isomers be resolved? A: Combining X-ray crystallography with 2D NMR (HSQC, HMBC) is definitive. For instance, peri-interactions between substituents and the pyridine ring can be visualized via crystallography, while HMBC cross-peaks distinguish isomers (e.g., differentiating C(5)H and C(6) environments) .

Basic Biological Activities

Q: What biological activities are associated with pyrazolo[3,4-b]pyridine derivatives? A: These compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, Mannich bases derived from pyrazolo[3,4-b]pyridines show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) . Antiparasitic activity against Plasmodium falciparum (IC₅₀: <1 µM) has also been reported .

Advanced Biological Targets

Q: How do pyrazolo[3,4-b]pyridine derivatives act as kinase inhibitors? A: Substituted derivatives (e.g., N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine) selectively inhibit FGFR kinases by binding to the ATP pocket. Structural modifications (e.g., halogenation at C-3) enhance affinity (IC₅₀: 10–50 nM) and reduce off-target effects. Molecular docking and dynamics simulations validate binding modes .

Handling Data Contradictions

Q: How can conflicting reports on regioselectivity in C-H arylation be addressed? A: Mechanistic studies (e.g., isotopic labeling) and computational modeling (DFT) clarify reaction pathways. For example, PdCl₂(PPh₃)₂ catalyzes γ-C-H arylation of pyrazolo[3,4-b]pyridine with 77% yield as a single regioisomer, while CuI co-catalysts may favor alternative sites. Reaction conditions (solvent, temperature) critically influence outcomes .

Optimizing Reaction Conditions

Q: What strategies improve yields in multi-step syntheses (e.g., glycosylation)? A: Key steps include:

  • Glycosylation: Use sodium salts of intermediates and protected α-halopentofuranoses (e.g., Boc₂O for N-protection) to enhance nucleophilicity .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DCM/hexane) isolates isomers .
  • Catalysis: Pd/CuI systems for C-H activation (Table 1) .

Table 1. Catalyst Efficiency in C-H Arylation

CatalystYield (%)Regioisomer Ratio
PdCl₂(PPh₃)₂77100:0
Pd(OAc)₂/CuI6585:15

Computational Methods

Q: How can computational tools aid in designing pyrazolo[3,4-b]pyridine derivatives? A:

  • 3D-QSAR: Predicts bioactivity based on substituent electronic/steric properties.
  • Molecular Dynamics: Simulates ligand-receptor interactions (e.g., FGFR kinase binding) .
  • DFT Calculations: Optimizes reaction transition states (e.g., C-H activation barriers) .

Scale-Up Considerations

Q: What challenges arise in scaling up pyrazolo[3,4-b]pyridine synthesis? A: Critical factors include:

  • Solvent Choice: Replace DMF with greener solvents (e.g., ethanol/water mixtures) .
  • Purification: Switch from column chromatography to crystallization for cost efficiency .
  • Safety: Handle fluorinated reagents (e.g., Selectfluor) in fume hoods due to toxicity .

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Feasible Synthetic Routes

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3-Fluoro-1H-pyrazolo[3,4-b]pyridine
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Reactant of Route 2
3-Fluoro-1H-pyrazolo[3,4-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.